Galectin‑3 Binding Affinity: 6‑ to 10‑Fold Improvement Over 3‑Chlorophenyl and Phenyl Analogs in an Intra‑Patent Head‑to‑Head Comparison
In US Patent 11377464, a series of 1‑thio‑α‑D‑galactopyranoside galectin‑3 inhibitors was prepared where the sole systematic variable was the aryl substituent on the anomeric sulfur atom. Under identical competitive fluorescence‑polarization assay conditions, the 3‑chloro‑5‑cyanophenyl derivative (Example 45) exhibited a Kd of 41 nM. The 3‑chlorophenyl analog (Example 33) showed Kd = 250 nM, representing a 6.1‑fold affinity loss. The unsubstituted phenyl analog (Example 27) showed Kd = 400 nM, a 9.8‑fold affinity loss [1][2][3].
| Evidence Dimension | Galectin‑3 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 41 nM (3‑chloro‑5‑cyanophenyl derivative, US11377464 Example 45) |
| Comparator Or Baseline | 3‑Chlorophenyl derivative: Kd = 250 nM (Example 33); Phenyl derivative: Kd = 400 nM (Example 27); 3,4‑Dimethylphenyl derivative: Kd = 150 nM (Example 1) |
| Quantified Difference | 6.1‑fold improvement over 3‑chlorophenyl; 9.8‑fold over phenyl; 3.7‑fold over 3,4‑dimethylphenyl |
| Conditions | Competitive fluorescence‑polarization assay measuring galectin‑3 binding to a high‑affinity probe construct; same assay format and probe for all examples (BindingDB entry 10696) |
Why This Matters
This intra‑assay, multi‑comparator dataset establishes that the 3‑Cl‑5‑CN substitution pattern confers galectin‑3 affinity far exceeding that of mono‑chloro, unsubstituted, or dialkyl‑substituted phenyl analogs, making it the preferred aryl chloroformate precursor for any galectin‑3‑targeted carbamate conjugate synthesis.
- [1] BindingDB entry BDBM560373: 3‑Chloro‑5‑cyanophenyl 3‑deoxy‑3‑[4‑(3,4,5‑trifluorophenyl)‑1H‑1,2,3‑triazol‑1‑yl]‑1‑thio‑α‑D‑galactopyranoside (US11377464, Example 45). Kd = 41 nM. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=560373. View Source
- [2] BindingDB entry BDBM560361: 3‑Chlorophenyl 3‑deoxy‑3‑[4‑(3,4,5‑trifluorophenyl)‑1H‑1,2,3‑triazol‑1‑yl]‑α‑D‑galactopyranoside (US11377464, Example 33). Kd = 250 nM. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=560361. View Source
- [3] BindingDB entry BDBM560355: Phenyl 3‑deoxy‑3‑[4‑(3,4,5‑trifluorophenyl)‑1H‑1,2,3‑triazol‑1‑yl]‑1‑thio‑α‑D‑galactopyranoside (US11377464, Example 27). Kd = 400 nM. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=560355. View Source
